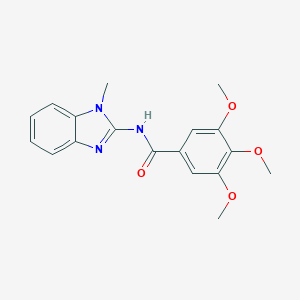

![molecular formula C21H22Cl2N2O4 B300215 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B300215.png)

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent that has been shown to induce a range of physiological and biochemical effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide exerts its hypoxia-mimetic effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of hypoxia-inducible factor (HIF) proteins. HIF proteins play a critical role in regulating cellular responses to hypoxia, and their stabilization in the presence of 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide leads to the activation of downstream signaling pathways that promote cell survival and adaptation to low oxygen levels.

Biochemical and Physiological Effects:

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has been shown to induce a range of physiological and biochemical effects, including the upregulation of HIF target genes, the promotion of angiogenesis, and the inhibition of apoptosis. 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has also been shown to enhance the differentiation of stem cells and promote the survival of neurons in vitro.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has several advantages as a research tool, including its ability to mimic hypoxia without the need for specialized equipment or facilities. 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is also relatively inexpensive and easy to use, making it accessible to a wide range of researchers. However, 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has several limitations, including its potential for off-target effects and the need for careful experimental design to avoid confounding factors.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide, including the development of more potent and selective prolyl hydroxylase inhibitors, the investigation of 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide's effects on different cell types and disease models, and the exploration of 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide's potential as a therapeutic agent for hypoxia-related diseases. Additionally, the use of 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide in combination with other hypoxia-mimetic agents or therapeutic agents may provide new insights into the mechanisms underlying hypoxia-induced cellular responses and may lead to the development of more effective treatments for hypoxia-related diseases.

Synthesis Methods

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis typically begins with the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethyl-4-hydroxybenzoic acid to form the intermediate 3,4-dichloro-N-(3,5-dimethyl-4-hydroxyphenyl)benzamide. This intermediate is then reacted with morpholine and ethyl chloroformate to form the final product, 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide.

Scientific Research Applications

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has been extensively used in scientific research for its ability to mimic hypoxia, a condition in which cells are deprived of oxygen. Hypoxia is a common feature of many diseases, including cancer, and is known to play a critical role in tumor progression and resistance to therapy. 3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has been shown to induce hypoxia-like effects in cells, making it a valuable tool for investigating the molecular mechanisms underlying hypoxia-induced cellular responses.

properties

Product Name |

3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide |

|---|---|

Molecular Formula |

C21H22Cl2N2O4 |

Molecular Weight |

437.3 g/mol |

IUPAC Name |

3,4-dichloro-N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |

InChI |

InChI=1S/C21H22Cl2N2O4/c1-13-9-16(24-21(27)15-3-4-17(22)18(23)11-15)10-14(2)20(13)29-12-19(26)25-5-7-28-8-6-25/h3-4,9-11H,5-8,12H2,1-2H3,(H,24,27) |

InChI Key |

BKUARHAUYBXOJH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

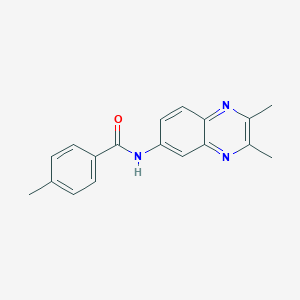

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B300138.png)

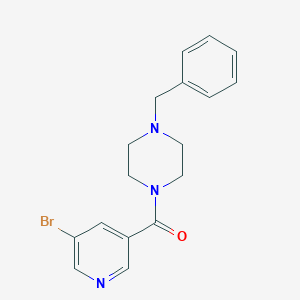

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)

![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)

![N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300144.png)

![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

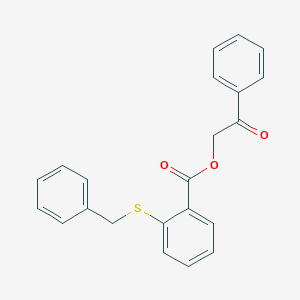

![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)

![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)